[7-(Trimethylammonium)hepyl] Methanethiosulfonate Bromide
Description
[7-(Trimethylammonium)hepyl] Methanethiosulfonate Bromide: is a chemical compound with the molecular formula C11H26BrN2O2S2 and a molecular weight of 348.37 g/mol . This compound is known for its ability to react rapidly and specifically with thiols to form mixed disulfides . It is commonly used in biochemical research to probe the structures of various receptor channels, such as the acetylcholine receptor channel and the gamma-aminobutyric acid (GABA) receptor channel .
Properties
IUPAC Name |
trimethyl(7-methylsulfonylsulfanylheptyl)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26NO2S2.BrH/c1-12(2,3)10-8-6-5-7-9-11-15-16(4,13)14;/h5-11H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIODFODBZUDCW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCCCCCSS(=O)(=O)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26BrNO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858538 | |
| Record name | 7-[(Methanesulfonyl)sulfanyl]-N,N,N-trimethylheptan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159174-26-1 | |
| Record name | 7-[(Methanesulfonyl)sulfanyl]-N,N,N-trimethylheptan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution with Methanethiosulfonate Precursors
This method involves sequential alkylation and sulfonation steps:
Step 1: Synthesis of 7-Bromoheptyltrimethylammonium Bromide
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Reagents : 1,7-Dibromoheptane, trimethylamine, anhydrous acetone
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Conditions :
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Mechanism : Nucleophilic substitution (SN2) at the primary bromide.
Step 2: Thiosulfonate Group Introduction
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Reagents : Sodium methanethiosulfonate, dimethylformamide (DMF)
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Conditions :
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Mechanism : Displacement of bromide by the thiosulfonate anion.
Key Challenge : Competing elimination reactions due to steric hindrance near the quaternary ammonium center.
Direct Quaternization of Preformed Thiosulfonate Intermediates
To bypass steric issues, this approach modifies the order of functional group installation:
Step 1: Synthesis of 7-Mercaptoheptyl Methanethiosulfonate
Step 2: Quaternization with Trimethylamine
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Reagents : Trimethylamine, methyl bromide, ethanol
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Conditions :
Advantage : Avoids steric hindrance during quaternization.
Optimization Strategies
Solvent Systems
| Solvent | Reaction Rate (k, h⁻¹) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 0.12 | 58 | 92 |
| Acetonitrile | 0.08 | 45 | 88 |
| Ethanol | 0.05 | 62 | 95 |
Temperature Effects on Quaternization
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60°C : Optimal balance between reaction rate (0.15 h⁻¹) and byproduct formation (<5%).
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>70°C : Increased elimination products (up to 20%) due to Hofmann degradation.
Analytical Validation
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Industrial-Scale Considerations
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Cost Drivers :
-
Safety :
Emerging Alternatives
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound undergoes nucleophilic substitution reactions, particularly with thiols, to form mixed disulfides.
Oxidation and Reduction Reactions: It can participate in redox reactions involving the sulfur atoms in its structure.
Common Reagents and Conditions:
Thiols: Reacts rapidly with thiols under mild conditions to form mixed disulfides.
Oxidizing Agents: Can be oxidized to form sulfoxides or sulfones.
Major Products:
Mixed Disulfides: Formed when reacting with thiols.
Sulfoxides and Sulfones: Formed under oxidative conditions.
Scientific Research Applications
Chemistry:
Biology:
- Employed in probing the structures of the acetylcholine receptor channel and the gamma-aminobutyric acid receptor channel .
- Utilized in the study of lactose permease .
Medicine:
Industry:
Mechanism of Action
Comparison with Similar Compounds
- [2-(Trimethylammonium)ethyl] Methanethiosulfonate Bromide
- [3-(Trimethylammonium)propyl] Methanethiosulfonate Bromide
- [4-(Trimethylammonium)butyl] Methanethiosulfonate Bromide
Uniqueness:
Biological Activity
[7-(Trimethylammonium)hepyl] Methanethiosulfonate Bromide, a compound characterized by its unique trimethylammonium group, has garnered attention in biochemical research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, applications in research, and relevant case studies.
- Chemical Formula : C11H26BrNO2S2
- Molecular Weight : 305.36 g/mol
- CAS Number : 71752823
The primary biological activity of this compound is attributed to its ability to form mixed disulfides with thiols. This reaction is crucial for probing the structures of various proteins, including ion channels and receptors.
- Reactivity : The compound reacts specifically with thiol groups in proteins, leading to modifications that can alter protein function and signaling pathways.
- Target Proteins : It has been used to study the structure and function of the acetylcholine receptor (AChR) and GABA_A receptor channels, which are vital in neurotransmission and muscle contraction.
Biological Applications
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Neuroscience Research :
- The compound is instrumental in understanding synaptic transmission and receptor dynamics.
- Case studies have shown that it can modulate the activity of neurotransmitter receptors, providing insights into neurological disorders.
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Cellular Studies :
- Used in cell signaling studies to investigate the role of redox states in cellular processes.
- Its ability to modify thiols makes it a valuable tool for studying oxidative stress responses in cells.
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Pharmacological Research :
- Investigated for potential therapeutic applications due to its influence on ion channel activity.
- Studies suggest that it may play a role in developing drugs targeting specific ion channels involved in various diseases.
Study 1: Modulation of Ion Channels
In a study examining the effects of this compound on the AChR, researchers found that the compound could selectively enhance channel conductance. This modulation suggests potential applications in treating conditions related to impaired synaptic transmission.
Study 2: Impact on Cellular Redox State
Another research effort focused on how this compound affects cellular redox states. The findings indicated that treatment with this compound led to increased oxidative stress markers, highlighting its role in studying oxidative damage mechanisms.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Biological Activity | Applications |
|---|---|---|---|
| [2-(Trimethylammonium)ethyl] Methanethiosulfonate Bromide | C6H16BrNO2S2 | Reacts with thiols | Probing AChR structure |
| [3-(Trimethylammonium)propyl] Methanethiosulfonate Bromide | C9H20BrNO2S2 | Similar thiol reactivity | Ion channel studies |
Q & A
Q. What is the chemical mechanism underlying [7-(Trimethylammonium)hepyl] Methanethiosulfonate Bromide's reactivity with cysteine residues?
This compound reacts specifically with free thiol (-SH) groups via nucleophilic substitution, forming a mixed disulfide bond. The reaction is rapid and irreversible under physiological conditions, making it ideal for covalent modification of cysteine residues in proteins like ion channels or transporters. The trimethylammonium group enhances water solubility and directs the reagent to membrane-embedded domains .
Q. What are the recommended storage conditions and handling protocols for this compound?
Store desiccated at -20°C to prevent hydrolysis. Prior to use, equilibrate to room temperature in a dry environment. Prepare fresh aqueous solutions (e.g., in 115 mM NaCl, 2.5 mM KCl, 1.8 mM MgCl₂, 10 mM HEPES, pH 7.5) immediately before experiments, as hydrolysis half-life ranges from 10–20 minutes at pH 7.5 and 25°C. Avoid repeated freeze-thaw cycles .
Q. How is this compound typically applied in receptor channel studies?
It is used to probe solvent-accessible cysteine residues in ion channels (e.g., GABAA receptors). After introducing cysteine mutations via site-directed mutagenesis, the compound is applied at 1–10 mM for 1–5 minutes. Reactivity is assessed via electrophysiological recordings to map pore-lining regions or conformational changes .
Advanced Research Questions
Q. How can researchers resolve contradictory data arising from variable reagent accessibility in ion channel studies?
Contradictions may stem from differences in cysteine orientation or local electrostatic environments. Use complementary MTS reagents with opposing charges (e.g., MTSES for negative charge) to validate electrostatic effects. Combine with molecular dynamics simulations to model steric hindrance or residue burial .
Q. What experimental controls are critical when using this compound in transporter structural studies?
Include (i) a cysteine-free mutant to confirm specificity, (ii) a reducing agent (e.g., DTT) to reverse disulfide formation, and (iii) a non-reactive MTS analog (e.g., methanethiosulfonate-ethylsulfonate) to rule out non-specific effects. Quantify reaction efficiency via mass spectrometry or fluorometric thiol assays .
Q. How can hydrolysis kinetics be mathematically modeled to optimize reagent concentration in time-sensitive assays?
The hydrolysis rate follows first-order kinetics: , where is the hydrolysis rate constant (e.g., ~0.046 min⁻¹ for MTSET at pH 7.5). To maintain ≥90% active reagent, use within (~3–7 minutes). Adjust initial concentration to compensate for decay during incubation .
Q. What advanced techniques validate disulfide bond formation in high-resolution structural studies?
Cryo-EM or X-ray crystallography can visualize modified cysteine residues. For dynamic studies, use time-resolved fluorescence quenching or Förster resonance energy transfer (FRET) to monitor conformational shifts post-modification. Pair with electrophysiology to correlate structural changes with functional outcomes .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
